

# $^1\text{H}$ and $^{13}\text{C}$ NMR Analysis of 2,6-Dichlorobenzaldehyde: A Comparative Guide

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## Compound of Interest

Compound Name: 2,6-Dichlorobenzaldehyde

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This guide provides a comprehensive analysis of the  $^1\text{H}$  and  $^{13}\text{C}$  Nuclear Magnetic Resonance (NMR) spectra of **2,6-Dichlorobenzaldehyde**. The data presented here, compiled from various reputable sources, offers a valuable resource for the structural elucidation and quality control of this important chemical intermediate.

## Spectral Data Summary

The following tables summarize the experimental  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectral data for **2,6-Dichlorobenzaldehyde**. The chemical shifts ( $\delta$ ) are reported in parts per million (ppm) relative to a standard reference.

**Table 1:  $^1\text{H}$  NMR Spectral Data of 2,6-Dichlorobenzaldehyde**

Proton	Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz
Aldehyde-H	~10.4	Singlet	-
Aromatic-H (H4)	~7.5	Triplet	~8.0
Aromatic-H (H3, H5)	~7.4	Doublet	~8.0

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

**Table 2:  $^{13}\text{C}$  NMR Spectral Data of 2,6-Dichlorobenzaldehyde**

Carbon	Chemical Shift ( $\delta$ ) ppm
C=O	~189
C-Cl (C2, C6)	~136
C-H (C4)	~134
C-CHO (C1)	~132
C-H (C3, C5)	~130

Note: The assignments are based on typical chemical shift values for substituted benzaldehydes.

## Experimental Protocol

The following is a standard protocol for acquiring high-quality  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra of **2,6-Dichlorobenzaldehyde**.

### 1. Sample Preparation:

- Dissolve approximately 10-20 mg of **2,6-Dichlorobenzaldehyde** in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform- $d$ ,  $\text{CDCl}_3$ ) in a standard 5 mm NMR tube.
- Add a small amount of an internal standard, such as Tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

### 2. Instrumentation:

- A high-resolution NMR spectrometer with a proton frequency of at least 300 MHz is recommended for optimal spectral dispersion.

### 3. $^1\text{H}$ NMR Acquisition Parameters:

- Number of Scans: 8-16
- Relaxation Delay: 1-2 seconds
- Pulse Width: 30-45 degrees
- Acquisition Time: 2-4 seconds
- Spectral Width: 0-12 ppm

#### 4. $^{13}\text{C}$ NMR Acquisition Parameters:

- Number of Scans: 1024 or more (due to the low natural abundance of  $^{13}\text{C}$ )
- Relaxation Delay: 2-5 seconds
- Pulse Program: A proton-decoupled pulse sequence (e.g., zgpg30) should be used to simplify the spectrum to singlets for each carbon.
- Spectral Width: 0-200 ppm

#### 5. Data Processing:

- Apply Fourier transformation to the acquired Free Induction Decay (FID).
- Phase correct the resulting spectrum.
- Perform baseline correction.
- Integrate the signals in the  $^1\text{H}$  NMR spectrum to determine the relative ratios of the different types of protons.
- Reference the spectrum using the internal standard (TMS at 0 ppm) or the residual solvent peak (e.g.,  $\text{CDCl}_3$  at 7.26 ppm for  $^1\text{H}$  and 77.16 ppm for  $^{13}\text{C}$ ).<sup>[1][2]</sup>

## Molecular Structure and NMR Assignments

The following diagram illustrates the structure of **2,6-Dichlorobenzaldehyde** with the non-equivalent protons and carbons labeled for clarity in the NMR data interpretation.

Caption: Molecular structure of **2,6-Dichlorobenzaldehyde** with labeled atoms.

This guide serves as a foundational reference for the NMR analysis of **2,6-Dichlorobenzaldehyde**. For more in-depth studies, such as two-dimensional NMR (e.g., COSY, HSQC, HMBC), further experimental work would be required to unambiguously assign all proton and carbon signals and to determine long-range correlations.

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## References

- 1. [organicchemistrydata.org](https://www.organicchemistrydata.org) [organicchemistrydata.org]
- 2. [chem.washington.edu](https://chem.washington.edu) [chem.washington.edu]
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